Boc-D-Trp-OH

Catalog No.
S750534
CAS No.
5241-64-5
M.F
C16H20N2O4
M. Wt
304.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Trp-OH

CAS Number

5241-64-5

Product Name

Boc-D-Trp-OH

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1

InChI Key

NFVNYBJCJGKVQK-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Synonyms

Boc-D-Trp-OH;5241-64-5;N-Boc-D-tryptophan;N-(tert-Butoxycarbonyl)-D-tryptophan;Nalpha-Boc-D-tryptophan;N-[(tert-Butoxy)carbonyl]-D-tryptophan;BOC-D-TRYPTOPHAN;BOC-D-TRYPTOPHANE;Nalpha-Boc-D-Tryptophane;CHEMBL65670;(2R)-3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoicacid;ST50307211;D-TRYPTOPHAN,N-[(1,1-DIMETHYLETHOXY)CARBONYL]-;(R)-2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionicacid;N-BOC-L-Tryptophane;N-((tert-Butoxy)carbonyl)-D-tryptophan;N|A-Boc-D-tryptophan;PubChem12948;N-Boc-D-Trp-OMe;BOC-D-TRP;AC1Q5XMG;N-|A-Boc-D-Tryptophan;BOC-D-TRYPTOPHAN-OH;TERT-BUTOXYCARBONYL-;AC1L38WE

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O

Boc-D-Trp-OH is a protected, non-proteinogenic amino acid derivative essential for Boc-chemistry solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group provides acid-labile protection of the alpha-amino function, dictating its use in synthesis workflows that employ strong acids like trifluoroacetic acid (TFA) for deprotection. The D-enantiomer configuration is critical for designing peptides with enhanced resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids, thereby increasing the peptide's in-vivo half-life. The indole side chain of tryptophan, however, is susceptible to acid-catalyzed side reactions, making the choice of synthesis strategy and handling conditions a key procurement consideration.

Research Fit

Boc-D-Trp-OH as D-tryptophan building block for Boc SPPS workflows
Stereochemical-control study fit
D-enantiomer enables chiral peptide conformation and protease-resistance studies
Enantiomer-attribution review
Acid-labile Boc protection orthogonal to Fmoc chemistry
Supports Boc protocol selection

Direct substitution of Boc-D-Trp-OH with seemingly similar alternatives introduces critical, workflow-disrupting changes. Replacing it with its enantiomer, Boc-L-Trp-OH, inverts the stereochemistry at a specific residue, which fundamentally alters the final peptide's conformation and biological function, including receptor binding and proteolytic stability. Substituting with an alternative protecting group, such as Fmoc-D-Trp-OH, is not a simple drop-in replacement; it necessitates a complete shift in synthesis strategy from acid-labile Boc deprotection to a base-labile Fmoc deprotection (e.g., piperidine). This requires different resins, solvents, and cleavage cocktails, rendering the two compounds non-interchangeable within an established Boc-based manufacturing or research protocol.

Substitution Risk

Enantiomer Boc-L-Trp-OH reverses stereochemistry; peptide conformation and biological readouts may not transfer directly.
Protection Fmoc-D-Trp(Boc)-OH is incompatible with Boc SPPS; protocol requires orthogonal deprotection conditions.
Unprotected D-tryptophan may increase racemization risk and lacks solubility in organic coupling solvents; direct substitution is not supported.

Process Compatibility: Enables Boc-Based Synthesis Strategy for Acid-Sensitive Peptides

Boc-D-Trp-OH is specifically designed for Boc-based SPPS, which utilizes repeated treatments with acids like TFA for deprotection. This strategy is fundamentally different from Fmoc-based synthesis, which uses bases like piperidine. While the harsh acidic conditions of Boc-SPPS can pose a risk to the tryptophan side chain, this is a known process parameter that is managed with specific scavengers (e.g., triisopropylsilane, water). Attempting to use a base-labile Fmoc-protected amino acid in a Boc workflow would result in complete synthesis failure, as the protecting group would not be removed at the appropriate step. Conversely, using Boc-D-Trp-OH in an Fmoc workflow would lead to premature deprotection and undesired side reactions. Therefore, its procurement is mandated by the established synthesis protocol.

Evidence DimensionDeprotection Condition Compatibility
Target Compound DataRequires acid (e.g., TFA) for Nα-deprotection
Comparator Or BaselineFmoc-D-Trp-OH: Requires base (e.g., 20% piperidine in DMF) for Nα-deprotection
Quantified DifferenceOrthogonal chemistries; 100% incompatible for substitution
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) cycles

This incompatibility makes the choice of protecting group a primary, non-negotiable procurement decision based on established laboratory or manufacturing workflows.

Stereochemical purity
Head-to-head
Specific rotation: +21° (Boc-D-Trp-OH) vs −20.0° (Boc-L-Trp-OH)
Confirms opposite enantiomer; D-configuration for protease-stability studies
AcOH and DMF, 20 °C

Application-Critical Performance: D-Configuration Confers Enhanced Stability Against Enzymatic Degradation

The primary driver for procuring the D-enantiomer of an amino acid is to enhance the resulting peptide's stability against proteases, which are chiral enzymes that preferentially cleave peptide bonds between L-amino acids. Incorporating D-amino acids like Boc-D-Trp-OH into a peptide sequence disrupts the substrate recognition sites for these enzymes. This modification can significantly increase the in-vivo half-life of peptide drug candidates, a critical parameter for therapeutic efficacy. The L-isomer, Boc-L-Trp-OH, would not confer this resistance and would instead create a potential cleavage site.

Evidence DimensionProteolytic Stability
Target Compound DataConfers resistance to degradation by proteases
Comparator Or BaselineBoc-L-Trp-OH: Susceptible to degradation by proteases
Quantified DifferenceQualitatively significant increase in peptide half-life (exact value is sequence-dependent)
ConditionsIn vivo or in vitro enzymatic assays

For developing long-lasting peptide therapeutics, the use of the D-amino acid is a deliberate design choice, making Boc-D-Trp-OH the only suitable option over its L-counterpart.

SPPS compatibility
Head-to-head
Boc SPPS (TFA/HF) vs Fmoc SPPS (piperidine)
Mutually exclusive protocol; select based on SPPS method
Non-interchangeable building block

Precursor Suitability: Avoids Side Reactions Associated with Unprotected Tryptophan in Boc-SPPS

While a user could procure unprotected D-Tryptophan and perform the Boc protection in-house, using pre-protected Boc-D-Trp-OH from a reliable supplier ensures high purity and avoids common pitfalls. More critically, during the repeated acid deprotection steps in Boc-SPPS, the tert-butyl cations generated can alkylate the unprotected indole ring of tryptophan, leading to byproducts with an additional mass of +56 Da. Using an indole-protected derivative like Boc-D-Trp(For)-OH is the most effective way to prevent this, but even when using Boc-D-Trp-OH without side-chain protection, the process is managed with scavengers. Procuring the standard, quality-controlled building block is a direct risk-mitigation strategy against these yield- and purity-reducing side reactions.

Evidence DimensionSide Product Formation (tert-Butylation)
Target Compound DataSusceptible to alkylation, requires optimized scavenger cocktails for mitigation
Comparator Or BaselineBoc-D-Trp(For)-OH (Formyl-protected): Formyl group protects the indole ring from electrophilic attack by tert-butyl cations
Quantified DifferenceSide reaction is significantly reduced or eliminated with indole protection
ConditionsRepetitive Nα-Boc deprotection with TFA during SPPS

Procuring high-purity, pre-protected Boc-D-Trp-OH minimizes process development time and reduces the risk of complex purification challenges caused by predictable side reactions.

Solubility shift
Head-to-head
Soluble in DMF (1 mmole/2 ml); D-Trp soluble in water
Organic solubility supports coupling reaction media
Aqueous to organic shift
Storage condition
Cross-study
2–30 °C (Boc-D-Trp-OH) vs –20 °C (Boc-D-Trp(For)-OH)
Ambient storage supports simpler logistics
Vendor recommendations
Enantiomeric purity
Head-to-head
Chemical purity ≥98% (TLC); ee ≥99.5% reported for Fmoc analog
Direct ee certification may be absent; supplier-dependent
Specification review advised
Racemization control
Class-level
Boc protection reduces α-carbon epimerization
Class-level principle; quantitative data not found
Review coupling protocols

Development of Protease-Resistant Peptide Therapeutics

This compound is the correct choice when designing peptide drug candidates that require a longer half-life in vivo. The D-configuration of the tryptophan residue sterically hinders cleavage by endogenous proteases, a direct outcome of the evidence showing D-amino acids enhance proteolytic stability.

Synthesis of Macrocyclic Peptides and Peptidomimetics

Boc-D-Trp-OH is essential for constructing macrocycles or peptidomimetics where a specific stereocenter is required to achieve a constrained, biologically active conformation. The D-Trp residue can act as a turn-inducer or a specific pharmacophore element that cannot be replaced by its L-isomer without losing the target three-dimensional structure.

Use in Established Boc-Chemistry SPPS Protocols

For laboratories and manufacturing facilities with established workflows and equipment optimized for Boc-based solid-phase peptide synthesis, this product is the required precursor. Its acid-labile protecting group is fully compatible with standard Boc-SPPS cycles, deprotection reagents (TFA), and cleavage cocktails (e.g., HF or TFMSA), making it the operationally necessary choice over Fmoc-protected alternatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Proteolytic stability peptide studies
D-enantiomer incorporation
Enzymatic degradation endpoint assays
Boc SPPS research
Orthogonal protection compatibility
Deprotection and coupling efficiency
Chiral SAR studies
Enantiomeric identity via optical rotation
Receptor binding and functional selectivity assays
Ambient storage research supply
Room-temperature stability
Long-term storage integrity studies

XLogP3

2

LogP

2.65 (LogP)

Other CAS

5241-64-5

Wikipedia

N-[(tert-Butoxy)carbonyl]-D-tryptophan

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